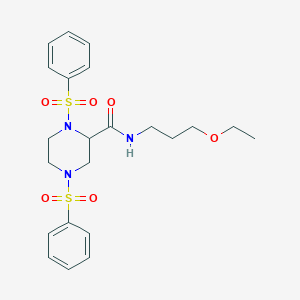

N-(3-ethoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-ethoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, also known as BPPC, is a chemical compound that has gained widespread attention due to its potential applications in scientific research. BPPC is a piperazine derivative that has been synthesized through a series of chemical reactions.

Mécanisme D'action

N-(3-ethoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This means that it binds to a site on the receptor that is distinct from the acetylcholine binding site, and enhances the receptor's response to acetylcholine. This leads to increased activation of the receptor, which in turn leads to increased release of neurotransmitters such as dopamine and glutamate. N-(3-ethoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been found to enhance the release of acetylcholine in the hippocampus, which may contribute to its cognitive-enhancing effects.

Biochemical and Physiological Effects:

N-(3-ethoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models, and has been found to increase the release of neurotransmitters such as dopamine and glutamate. N-(3-ethoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. These findings suggest that N-(3-ethoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide may have potential therapeutic applications for the treatment of cognitive disorders such as Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-ethoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and has been found to have a high degree of selectivity for the α7 nicotinic acetylcholine receptor. N-(3-ethoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been found to have a long half-life, which makes it useful for studying the long-term effects of cognitive-enhancing drugs. However, N-(3-ethoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide also has some limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to administer to animals. Additionally, N-(3-ethoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has not yet been tested in humans, so its safety and efficacy in humans are not yet known.

Orientations Futures

There are several future directions for research on N-(3-ethoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide. One area of research is to further investigate its potential therapeutic applications for the treatment of cognitive disorders such as Alzheimer's disease. Another area of research is to investigate its effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, future research could focus on developing more water-soluble forms of N-(3-ethoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, which would make it easier to administer to animals. Finally, future research could investigate the safety and efficacy of N-(3-ethoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide in humans, which would be an important step towards developing it as a therapeutic drug.

Méthodes De Synthèse

N-(3-ethoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is synthesized through a series of chemical reactions, starting with the reaction of 1,4-dichlorobenzene with piperazine and potassium carbonate to form 1,4-bis(piperazin-1-yl)benzene. This intermediate compound is then reacted with ethyl 3-chloropropionate to form N-(3-chloropropyl)-1,4-bis(piperazin-1-yl)benzene. Finally, the chloro group is replaced with a sulfonyl group through the reaction with sodium sulfite and sulfuric acid to form N-(3-ethoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide.

Applications De Recherche Scientifique

N-(3-ethoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. N-(3-ethoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been found to enhance the release of acetylcholine in the hippocampus, a brain region that is important for learning and memory. These findings suggest that N-(3-ethoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide may have potential therapeutic applications for the treatment of cognitive disorders such as Alzheimer's disease.

Propriétés

Formule moléculaire |

C22H29N3O6S2 |

|---|---|

Poids moléculaire |

495.6 g/mol |

Nom IUPAC |

1,4-bis(benzenesulfonyl)-N-(3-ethoxypropyl)piperazine-2-carboxamide |

InChI |

InChI=1S/C22H29N3O6S2/c1-2-31-17-9-14-23-22(26)21-18-24(32(27,28)19-10-5-3-6-11-19)15-16-25(21)33(29,30)20-12-7-4-8-13-20/h3-8,10-13,21H,2,9,14-18H2,1H3,(H,23,26) |

Clé InChI |

MOGHVMSPSRLAAX-UHFFFAOYSA-N |

SMILES |

CCOCCCNC(=O)C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

SMILES canonique |

CCOCCCNC(=O)C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide](/img/structure/B296759.png)

![N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296761.png)

![N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296762.png)

![N-(2-bromophenyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296764.png)

![2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296766.png)

![N-[1,1'-biphenyl]-2-yl-2-[2,3-dichloro(phenylsulfonyl)anilino]acetamide](/img/structure/B296768.png)

![N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B296770.png)

![N-(sec-butyl)-2-[({[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetyl)amino]benzamide](/img/structure/B296775.png)

![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,3-dichlorophenyl)methanesulfonamide](/img/structure/B296778.png)

![N-(2-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B296779.png)

![N-[4-(acetylamino)phenyl]-2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296780.png)

![2-[3-fluoro(methylsulfonyl)anilino]-N-phenylacetamide](/img/structure/B296782.png)